
(2-Chloro-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-fluoropyridin-3-yl)boronic acid” consists of a pyridine ring substituted with a boronic acid, a chlorine atom, and a fluorine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups, making it useful in various chemical reactions .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-fluoropyridin-3-yl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also react with compounds containing hydroxyl groups, such as alcohols and carbohydrates .Physical And Chemical Properties Analysis
“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has a molar refractivity of 36.0±0.4 cm3 and a polar surface area of 53 Å2 .科学的研究の応用
Suzuki-Miyaura Coupling Reactions
(2-Chloro-4-fluoropyridin-3-yl)boronic acid: serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting products are useful intermediates for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals .
Trifluoromethylpyridines in Agrochemicals
Trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively protects crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the combination of the unique physicochemical properties of fluorine and the pyridine moiety. Expect further discoveries in this field as novel applications of TFMPs emerge .
Pharmaceutical and Veterinary Applications
Several TFMP derivatives find use in pharmaceutical and veterinary industries. Notably, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval. These compounds are currently undergoing clinical trials. The fluorine substitution enhances their properties, making them promising candidates for therapeutic applications .
Hydromethylation and Alkene Functionalization
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, demonstrates the potential of this compound. It can be obtained in good yield via a simple one-step reaction. Additionally, the trifluoromethyl group can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Phosphine-Free Suzuki-Miyaura Coupling
In the realm of synthetic chemistry, (2-Chloro-4-fluoropyridin-3-yl)boronic acid participates in phosphine-free Suzuki-Miyaura cross-coupling reactions. These reactions allow for the construction of carbon-carbon bonds, enabling the creation of complex molecular architectures .
Vapor-Phase Reactions and Beyond
Beyond the specific applications mentioned, vapor-phase reactions involving this compound may yield novel derivatives. Researchers continue to explore its potential in various contexts, including drug discovery, materials science, and catalysis .
Safety and Hazards
“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment .
作用機序
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura coupling reactions . This suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
(2-Chloro-4-fluoropyridin-3-yl)boronic acid, like other boronic acids, is used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal catalyst, typically palladium. The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond and regenerating the palladium catalyst .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various biologically active molecules .
Pharmacokinetics
It’s known that the compound has a molecular weight of 175353 Da , which is within the range generally favorable for good bioavailability.
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
特性
IUPAC Name |
(2-chloro-4-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDFEOAGBMKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoropyridin-3-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

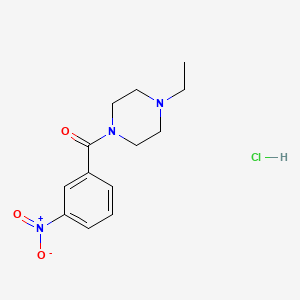
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
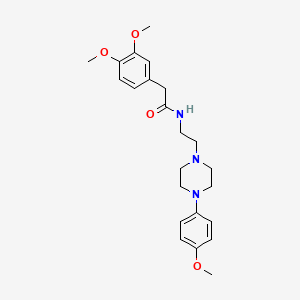
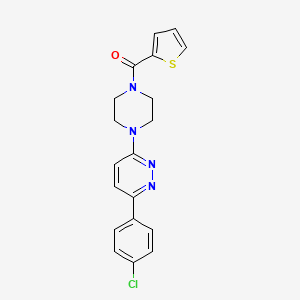
![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)
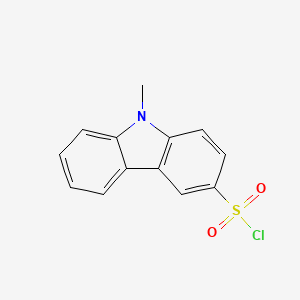
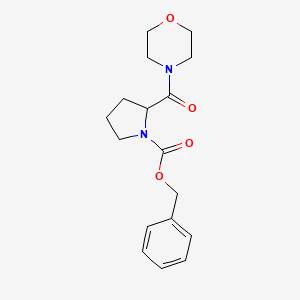
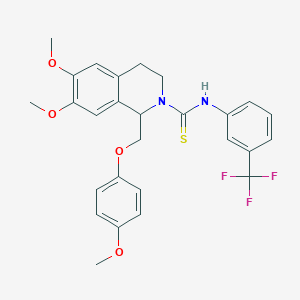
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)
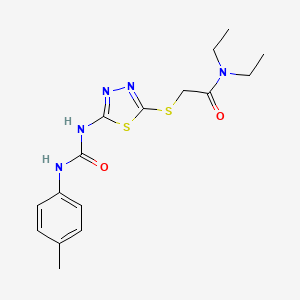
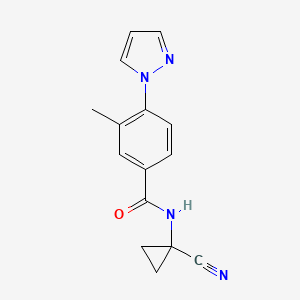
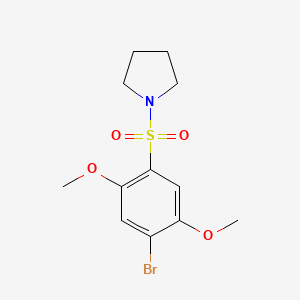
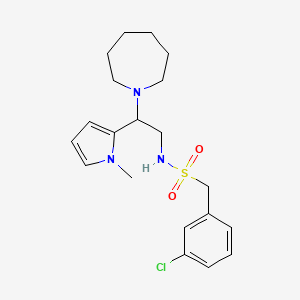
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)